molecular formula C23H19N3O3S B11492695 4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

Cat. No.: B11492695
M. Wt: 417.5 g/mol
InChI Key: ZJIBKMFYLMVHPI-UHFFFAOYSA-N
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Description

4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione is a complex organic compound with a unique structure that combines elements of pyridine, thiazole, and pyrimidine. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in enzymatic inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine derivatives, such as:

Uniqueness

What sets 4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione apart is its unique combination of structural elements, which may confer distinct biological and chemical properties

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

10-[4-[(3-methylphenyl)methoxy]phenyl]-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione

InChI

InChI=1S/C23H19N3O3S/c1-14-3-2-4-15(11-14)13-29-17-7-5-16(6-8-17)18-12-19(27)24-21-20(18)22(28)25-23-26(21)9-10-30-23/h2-11,18H,12-13H2,1H3,(H,24,27)

InChI Key

ZJIBKMFYLMVHPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C3CC(=O)NC4=C3C(=O)N=C5N4C=CS5

Origin of Product

United States

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